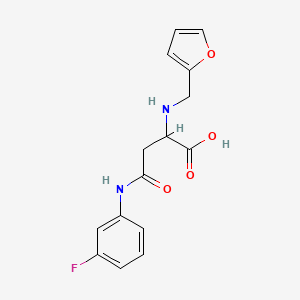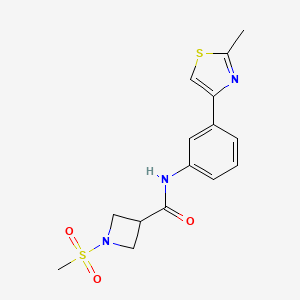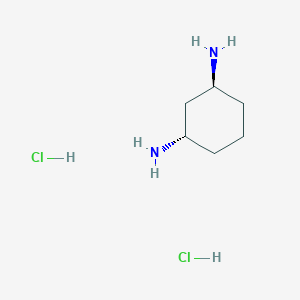
(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a chiral diamine derivative of cyclohexane, commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride typically involves the reduction of the corresponding dinitrile or diamide precursors. One common method is the catalytic hydrogenation of 1,3-cyclohexanedinitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dihydrochloride salt is typically obtained by crystallization from aqueous hydrochloric acid solutions.
化学反应分析
Types of Reactions: (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and ureas.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as acyl chlorides or isocyanates are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Amides and Ureas: Formed through nucleophilic substitution.
Imines and Nitriles: Formed through oxidation.
Substituted Cyclohexanes: Formed through reduction.
科学研究应用
(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering metabolic functions.
相似化合物的比较
(1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride: The enantiomer of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride, with similar chemical properties but different biological activities.
1,3-Diaminopropane: A linear diamine with comparable reactivity but lacking the cyclic structure and chirality.
1,2-Diaminocyclohexane: Another cyclic diamine with different substitution patterns and stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications.
属性
IUPAC Name |
(1S,3S)-cyclohexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGJCKNZHDDLV-USPAICOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2368679.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
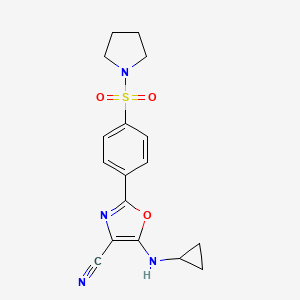
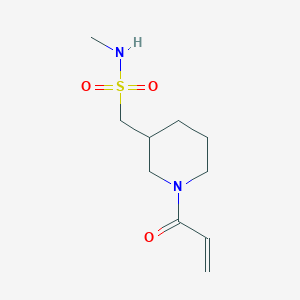
![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)
